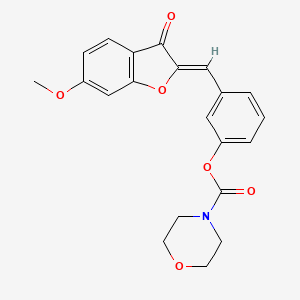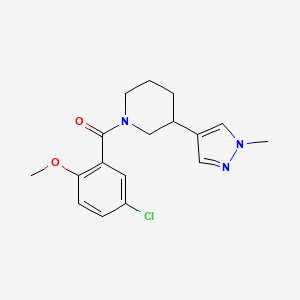![molecular formula C17H17NO4 B2941055 3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . This compound is part of a class of molecules that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the creation of the benzofuran ring, a key heterocycle in these complex structures . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring attached to a benzoic acid group via an amide linkage . The benzofuran ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .科学的研究の応用
Synthesis and Characterization
Research has delved into the synthesis and characterization of similar compounds, exploring their potential applications in the development of new materials or as intermediates in the synthesis of more complex molecules. For instance, the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives for use in radiopharmaceutical applications shows the versatility of benzofuran derivatives in scientific research (Taylor et al., 1996).
Biological Activity and Mechanisms
Studies have investigated the conformation of aromatic amides and their importance in biological activities, such as differentiation-inducing activity on leukemia cell lines. These findings suggest that the trans-amide structure plays a critical role in the compound's activity (Kagechika et al., 1989). Additionally, benzoic acid derivatives have been evaluated for their role in inducing multiple stress tolerance in plants, indicating the compound's significance in agricultural research (Senaratna et al., 2004).
Environmental and Analytical Chemistry
Research has also focused on the environmental presence and analytical detection of benzoic acid derivatives. These compounds are not only naturally occurring in various plants and microorganisms but also widely used as additives in food and pharmaceuticals, prompting studies on their detection, analysis, and potential impacts (del Olmo et al., 2017). For instance, the use of ionic liquids as mobile phase additives has improved the separation and determination of amino benzoic acids in high-performance liquid chromatography (HPLC), highlighting the importance of these compounds in analytical chemistry (Zheng et al., 2007).
Biotechnological Applications
The compound has also been explored for its potential in biotechnological applications, such as microbial biosynthesis, demonstrating its versatility in scientific research. A study on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli presents a novel approach to producing this compound, emphasizing its relevance in metabolic engineering and biotechnology (Zhang & Stephanopoulos, 2016).
将来の方向性
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Thus, the future directions of research involving this compound could include further exploration of its potential biological activities and the development of efficient synthesis methods.
作用機序
Target of action
The compound contains a benzofuran ring, which is a common structural motif in many biologically active compounds . Benzofuran derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory, and anticancer activities . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Benzofuran derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce cell death in cancer cells .
特性
IUPAC Name |
3-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-15(13-7-2-3-8-14(13)22-10)16(19)18-12-6-4-5-11(9-12)17(20)21/h4-6,9H,2-3,7-8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRFGYREKCEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chlorophenyl)methyl]-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2940972.png)
![2-[(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2940973.png)
![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)
